2,6-Dimethyl-1-nitrosopiperidine

Description

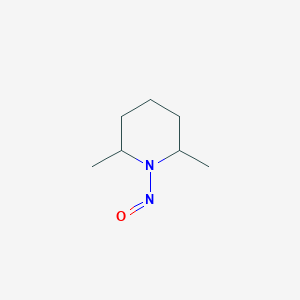

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOIIQGEWWYGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1N=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875699 | |

| Record name | 2,6-Dimethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | N-Nitroso-2,6-dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17721-95-8 | |

| Record name | 2,6-Dimethyl-1-nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17721-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2,6-dimethyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine for Researchers, Scientists, and Drug Development Professionals

An introduction to the mutagenic and carcinogenic potential of 2,6-Dimethyl-1-nitrosopiperidine, a nitrosamine compound of significant interest in toxicological and pharmacological research. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and biological activities, with a focus on its metabolic activation and toxicological implications.

Chemical and Physical Properties

This compound is a derivative of piperidine and belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. The addition of two methyl groups at the 2 and 6 positions of the piperidine ring influences its chemical and physical properties, as well as its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |

| CAS Number | 17721-95-8 | --INVALID-LINK-- |

| Appearance | Light yellow oil or liquid (for the parent compound N-nitrosopiperidine) | [1] |

| Vapor Pressure | 0.03 mmHg | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[2][3][4]

Experimental Protocol: General Synthesis of N-Nitrosopiperidines

This protocol describes the general procedure for the synthesis of N-nitrosopiperidines, which can be adapted for this compound starting from 2,6-dimethylpiperidine.

Materials:

-

2,6-Dimethylpiperidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other strong acid

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dimethylpiperidine in water or a suitable solvent and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled amine solution with constant stirring.

-

Acidify the reaction mixture by the dropwise addition of a strong acid (e.g., HCl) while maintaining the temperature below 5 °C. The reaction is typically monitored for completion using starch-iodide paper to test for the presence of excess nitrous acid.

-

After the reaction is complete, extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by distillation or chromatography if necessary.

Analytical Methodologies

The detection and quantification of nitrosamines, including this compound, are crucial for toxicological studies and regulatory compliance. Due to their potential carcinogenicity at low levels, highly sensitive and selective analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][6][7][8]

Experimental Protocol: LC-MS/MS for Nitrosamine Analysis

This protocol outlines a general method for the analysis of nitrosamines in a sample matrix, which can be optimized for this compound.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 reversed-phase column (e.g., XSelect® HSS T3, 15 cm × 3 mm i.d., 3.5 μm)[5]

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or LC-MS grade)

-

This compound standard

-

Isotopically labeled internal standard (e.g., d-labeled nitrosamine)

Procedure:

-

Sample Preparation:

-

For drug products, a specific weight of the ground tablet powder or API is dissolved in a suitable solvent (e.g., methanol).[6]

-

The sample is sonicated and then centrifuged to remove any undissolved material.[6]

-

The supernatant is filtered through a 0.22 μm filter before injection into the LC-MS/MS system.[6]

-

-

Chromatographic Conditions:

-

A gradient elution is typically used with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol mixture), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[5]

-

-

Mass Spectrometric Conditions:

-

The mass spectrometer is operated in positive ion mode using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8]

-

Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

-

Metabolism and Mechanism of Action

The biological activity of N-nitrosamines, including their carcinogenic effects, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[9][10][11] This process, known as bioactivation, leads to the formation of reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.

The primary metabolic pathway for N-nitrosopiperidines is α-hydroxylation, which occurs on the carbon atoms adjacent to the nitrosamine nitrogen.[9][10] For this compound, this would occur at the C2 and C6 positions. This hydroxylation is catalyzed by various CYP enzymes, with studies on the parent compound, N-nitrosopiperidine, highlighting the significant role of CYP2A3.[9][10]

The resulting α-hydroxy-N-nitrosamine is unstable and spontaneously decomposes to form a reactive diazonium ion and an aldehyde. This diazonium ion is a potent alkylating agent that can react with DNA bases, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication and result in permanent mutations.

Metabolic Pathway of this compound

Caption: Metabolic activation pathway of this compound.

Toxicology and Carcinogenicity

N-nitrosamines are a well-established class of potent carcinogens.[12][13][14] The carcinogenicity of the parent compound, N-nitrosopiperidine, has been demonstrated in various animal models, where it primarily induces tumors of the esophagus and liver.[12] While specific carcinogenicity data for this compound is limited, the presence of the nitrosamine functional group strongly suggests it is also a potential carcinogen. The methyl groups at the 2 and 6 positions may influence its metabolic rate and carcinogenic potency.

Quantitative Toxicological Data

| Compound | Test | Species | Route | Value | Reference |

| N-Nitrosopiperidine | LD50 | Rat | Oral | 100 mg/kg | [9] |

| N-Nitrosopiperidine | Oral Slope Factor | Human | - | 9.4 (mg/kg-day)⁻¹ | [15] |

| N-Nitrosopiperidine | Inhalation Unit Risk | Human | - | 2.7 x 10⁻³ (µg/m³)⁻¹ | [15] |

Note: The LD50 value is for the parent compound, N-nitrosopiperidine. Specific LD50 data for this compound was not found in the reviewed literature. The oral slope factor and inhalation unit risk are measures of carcinogenic potency.

Conclusion

This compound is a compound of significant toxicological concern due to its classification as a nitrosamine. Its biological activity is intrinsically linked to its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates. This guide has provided a foundational understanding of its chemical properties, synthesis, analysis, and toxicological profile, drawing upon data from related nitrosamine compounds where specific information is lacking. Further research is warranted to fully elucidate the specific toxicological and carcinogenic properties of this compound to better assess its risk to human health.

References

- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 5. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fda.gov.tw [fda.gov.tw]

- 9. academic.oup.com [academic.oup.com]

- 10. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]

- 14. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. n-Nitrosopiperidine - OEHHA [oehha.ca.gov]

2,6-Dimethyl-1-nitrosopiperidine chemical structure

An In-Depth Technical Guide on 2,6-Dimethyl-1-nitrosopiperidine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identifiers

This compound is a cyclic nitrosamine derivative of piperidine. Its chemical structure is characterized by a piperidine ring with two methyl groups at positions 2 and 6, and a nitroso group attached to the nitrogen atom.

Molecular Formula: C₇H₁₄N₂O[1][2]

IUPAC Name: this compound[1][2]

Synonyms: N-Nitroso-2,6-dimethylpiperidine, 2,6-Dimethylnitrosopiperidine[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1] |

| Vapor Pressure | 0.03 mmHg | [1] |

| Physical Description | Light yellow oil or liquid | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon NMR chemical shifts provide insight into the chemical environment of each carbon atom in the molecule. A study on the conformational analysis of N-nitrosopiperidines provides valuable data for substituted derivatives.[4]

| Carbon Atom | Chemical Shift (δ) ppm |

| C2, C6 | Data not explicitly found for 2,6-dimethyl derivative in searches |

| C3, C5 | Data not explicitly found for 2,6-dimethyl derivative in searches |

| C4 | Data not explicitly found for 2,6-dimethyl derivative in searches |

| -CH₃ | Data not explicitly found for 2,6-dimethyl derivative in searches |

¹H NMR: Proton NMR spectroscopy provides information about the number and types of hydrogen atoms. PubChem lists the availability of a ¹H NMR spectrum for N-Nitroso-2,6-dimethylpiperidine.[2]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2, H6 | Data not explicitly found in searches | ||

| H3, H5 (axial) | Data not explicitly found in searches | ||

| H3, H5 (equatorial) | Data not explicitly found in searches | ||

| H4 (axial) | Data not explicitly found in searches | ||

| H4 (equatorial) | Data not explicitly found in searches | ||

| -CH₃ | Data not explicitly found in searches |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of cyclic nitrosamines often involves characteristic losses.[5] PubChem indicates the availability of a GC-MS spectrum for this compound.[2]

Key Fragmentation Pathways: The mass spectra of cyclic N-nitrosamines are characterized by the loss of the NO group (M-30) and the loss of a hydroxyl radical (M-17), which can be rationalized by a McLafferty-type rearrangement.[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-nitrosopiperidines involves the nitrosation of the corresponding piperidine precursor. The following is a representative protocol adapted from the synthesis of similar compounds.[6]

Materials:

-

2,6-Dimethylpiperidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-dimethylpiperidine in a suitable solvent like water or a water/ether mixture.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to the cooled piperidine solution with constant stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture for a specified time (e.g., 1-2 hours) at low temperature.

-

Extract the product into diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of volatile nitrosamines.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injection: Splitless or split injection can be employed.

-

Oven Program: A temperature gradient is used to separate the components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the detection of nitrosamines.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biological Activity and Toxicology

N-nitrosamines as a class are known for their carcinogenic properties.[7][8] Studies on N-nitrosopiperidine have shown it to be a potent carcinogen, inducing tumors in various organs in animal models.[7][8] The carcinogenic activity of substituted nitrosopiperidines can be influenced by the nature and position of the substituents.[1] For instance, some substitutions can alter the metabolic activation or detoxification pathways of the compound. While specific carcinogenicity data for this compound was not found in the provided search results, its structural similarity to known carcinogens suggests that it should be handled with extreme caution as a potential carcinogen.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Nitroso-2,6-dimethylpiperidine | C7H14N2O | CID 28717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. longdom.org [longdom.org]

- 7. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

Physicochemical Properties of 2,6-Dimethyl-1-nitrosopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethyl-1-nitrosopiperidine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and includes mandatory visualizations of metabolic pathways.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available, other values are based on computational estimations.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17721-95-8 | PubChem[1] |

| XLogP3 (Calculated) | 1.4 | PubChem[1] |

| Topological Polar Surface Area | 32.7 Ų | Kuujia.com[2] |

| Complexity | 117 | Kuujia.com[2] |

| Hydrogen Bond Donor Count | 0 | Kuujia.com[2] |

| Hydrogen Bond Acceptor Count | 3 | Kuujia.com[2] |

Table 2: Experimental and Estimated Physical Properties

| Property | Value | Type | Source |

| Vapor Pressure | 0.03 mmHg | Experimental | PubChem[1] |

| Density | 1.0520 g/cm³ | Rough Estimate | Kuujia.com[2] |

| Boiling Point | 259.79 °C | Rough Estimate | Kuujia.com[2] |

| Flash Point | 98.4 °C | Estimate | Kuujia.com[2] |

| Refractive Index | 1.4880 | Estimate | Kuujia.com[2] |

Metabolic Pathway and Bioactivation

N-nitrosamines, including this compound, are known to undergo metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This bioactivation is a critical step in their carcinogenic activity. The proposed metabolic pathway involves the α-hydroxylation of the piperidine ring.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the public domain. However, general methodologies for the analysis of nitrosamine impurities in various matrices are well-established.

General Protocol for Nitrosamine Analysis by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of nitrosamine impurities, which can be adapted for this compound in pharmaceutical substances.

1. Sample Preparation:

-

Objective: To extract the analyte of interest from the sample matrix and prepare it for chromatographic analysis.

-

Methodology: The sample (e.g., drug substance, biological matrix) is dissolved in a suitable solvent. This may be followed by a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. The choice of extraction solvent and SPE sorbent depends on the polarity of the nitrosamine and the nature of the matrix.

2. Liquid Chromatographic (LC) Separation:

-

Objective: To separate the target nitrosamine from other components in the sample extract.

-

Methodology: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used. A reversed-phase column (e.g., C18) is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a gradient elution to optimize separation.

3. Mass Spectrometric (MS) Detection:

-

Objective: To detect and quantify the separated nitrosamine with high sensitivity and selectivity.

-

Methodology: A tandem mass spectrometer (MS/MS) is used as the detector. The analyte is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure highly selective and sensitive quantification.

4. Data Analysis and Quantification:

-

Objective: To determine the concentration of the nitrosamine in the original sample.

-

Methodology: The peak area of the analyte is measured and compared to a calibration curve generated from standards of known concentrations. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound was not found in the searched literature, the general synthesis of N-nitrosopiperidines involves the reaction of the corresponding secondary amine with a nitrosating agent under acidic conditions.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The provided protocols are general and may require optimization for specific applications. It is crucial to consult original research articles and safety data sheets before conducting any experimental work.

References

A Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-1-nitrosopiperidine, a heterocyclic N-nitrosamine. The document details its physicochemical properties, outlines a general synthesis protocol, and explores its probable metabolic activation pathway and toxicological implications, drawing comparisons with the well-studied parent compound, N-nitrosopiperidine. This guide is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development who may encounter or have an interest in this compound.

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their carcinogenic properties in various animal species.[1] They are formed by the reaction of secondary or tertiary amines with a nitrosating agent. This compound is a derivative of N-nitrosopiperidine, distinguished by the presence of two methyl groups at the 2 and 6 positions of the piperidine ring. While much of the research has focused on N-nitrosopiperidine (NPIP) due to its presence in tobacco smoke, certain foods, and as a potential contaminant in some pharmaceuticals, the toxicological profile of its substituted analogues like this compound is less characterized.[1] Understanding the properties and biological activities of this specific derivative is crucial for a comprehensive risk assessment of N-nitrosamines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H14N2O | PubChem[2] |

| Molecular Weight | 142.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 17721-95-8 | PubChem[2] |

| Appearance | Likely a light yellow oil (inferred from N-nitrosopiperidine) | [1] |

| Vapor Pressure | 0.03 mmHg | PubChem[2] |

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of N-nitrosopiperidines involves the nitrosation of the corresponding piperidine precursor.[3]

Principle: 2,6-Dimethylpiperidine is reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to yield this compound.

Materials:

-

2,6-Dimethylpiperidine

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl) or other suitable acid

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolve 2,6-dimethylpiperidine in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled piperidine solution with stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5-10 °C.

-

Continue stirring the reaction mixture in the ice bath for a specified period to ensure complete reaction.

-

Extract the product from the aqueous solution using an organic solvent.

-

Wash the organic extract with water and then a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Below is a logical workflow for the synthesis process.

Analytical Methodologies for Detection and Quantification

The detection and quantification of N-nitrosamines are typically performed using chromatographic techniques coupled with mass spectrometry, owing to the need for high sensitivity and selectivity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and allows for quantification.[6]

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be used to isolate the nitrosamine from the sample matrix.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) coupled to a mass spectrometer. The MS can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC separates compounds based on their polarity and affinity for the stationary and mobile phases. Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte.[4]

-

Sample Preparation: Similar to GC-MS, sample preparation involves extraction and cleanup to remove interfering substances.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap). The analysis is typically performed in multiple reaction monitoring (MRM) mode for triple quadrupole instruments.[5]

Biological Activity and Signaling Pathways

Metabolic Activation of N-Nitrosamines

N-nitrosamines are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects.[7] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8] The key initial step is the α-hydroxylation of the carbon atom adjacent to the nitroso group.[9]

For N-nitrosopiperidine, this process is well-documented.[10] The resulting α-hydroxy-N-nitrosopiperidine is unstable and spontaneously decomposes to form a reactive electrophile that can bind to cellular macromolecules, including DNA, to form adducts.[7]

It is highly probable that this compound undergoes a similar metabolic activation pathway. However, the presence of the methyl groups at the α-carbons (positions 2 and 6) could influence the rate of metabolism. These methyl groups may sterically hinder the access of CYP enzymes to the α-carbons, potentially slowing down the rate of activation compared to the parent compound, N-nitrosopiperidine. The specific CYP enzymes involved in the metabolism of this compound have not been explicitly identified, but based on studies of other nitrosamines, enzymes from the CYP2A and CYP2E families are likely candidates.[11]

DNA Adduct Formation and Carcinogenicity

The formation of DNA adducts is a critical event in the initiation of cancer by chemical carcinogens.[10] The electrophilic intermediate generated from the metabolic activation of N-nitrosamines can react with the nitrogen and oxygen atoms of DNA bases. For N-nitrosopiperidine, a major DNA adduct has been identified as N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG).[10] The formation of such adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in mutations. An accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.

Conclusion

This compound is a derivative of the known carcinogen N-nitrosopiperidine. While specific experimental and toxicological data for this compound are limited, its chemical structure suggests that it is likely to share the carcinogenic properties of other N-nitrosamines. The metabolic activation via cytochrome P450-mediated α-hydroxylation is the probable mechanism of its genotoxicity, leading to the formation of DNA adducts. The presence of methyl groups at the 2 and 6 positions may influence its metabolic rate and, consequently, its carcinogenic potency. Further research is warranted to fully characterize the synthesis, analytical detection, metabolism, and toxicological profile of this compound to better understand its potential risk to human health. This guide provides a foundational framework for such future investigations.

References

- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitroso-2,6-dimethylpiperidine | C7H14N2O | CID 28717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. hesiglobal.org [hesiglobal.org]

- 8. Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine

CAS Number: 17721-95-8

This technical guide provides a comprehensive overview of 2,6-Dimethyl-1-nitrosopiperidine, a chemical compound of significant interest to researchers in toxicology and drug development due to its classification as a nitrosamine. Nitrosamines are a class of compounds that have garnered considerable attention due to their potential carcinogenic properties and their presence as impurities in some pharmaceutical products and foods.[1][2][3][4] This document details the physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies pertinent to this compound and related nitrosamines.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its study and handling. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17721-95-8 | PubChem[5] |

| Molecular Formula | C₇H₁₄N₂O | PubChem[5] |

| Molecular Weight | 142.20 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | N-Nitroso-2,6-dimethylpiperidine | PubChem[5] |

| Vapor Pressure | 0.03 mmHg | Haz-Map[5] |

| Predicted XLogP | 1.4 | PubChemLite[6] |

Table 2: Spectroscopic Data Summary for this compound

| Spectrum Type | Data Availability |

| ¹H NMR | Available, see SpectraBase |

| ¹³C NMR | Available, see SpectraBase |

| ¹⁷O NMR | Available, see SpectraBase |

| Mass Spectrometry (GC-MS) | Available, see NIST Mass Spectrometry Data Center, SpectraBase[5] |

Toxicological Profile

N-nitrosamines are recognized as a class of potent carcinogens.[3] The carcinogenicity of these compounds is linked to their metabolic activation into reactive electrophiles that can form adducts with DNA.[7][8]

Table 3: Carcinogenicity Data for Structurally Related Nitrosamines

| Compound | Species | Target Organ(s) | Administration | Key Findings |

| N-Nitrosopiperidine | Rat (Fischer 344) | Esophagus | Drinking water (0.9 mM solution for 28 weeks) | All animals developed esophageal tumors by week 36.[9] |

| N-Nitroso-2,6-dimethylmorpholine | Hamster (Syrian golden) | Pancreas, nasal cavities, larynx, trachea, lungs, liver | Intragastric | Induced up to a 71% rate of pancreatic tumors (adenomas or adenocarcinomas).[10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and mutagenicity testing of nitrosamines, tailored for professionals in a research and development setting.

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4]

Objective: To synthesize this compound from 2,6-dimethylpiperidine.

Materials:

-

2,6-Dimethylpiperidine (cis/trans mixture)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve a known quantity of 2,6-dimethylpiperidine in water in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a stoichiometric equivalent of hydrochloric acid to form the amine salt.

-

Prepare an aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the cooled, stirring amine salt solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash with a dilute sodium bicarbonate solution, followed by distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or chromatography if required.

LC-MS/MS is a highly sensitive and selective method for the detection of trace levels of nitrosamine impurities.[11][12]

Objective: To quantify this compound in a sample matrix (e.g., an active pharmaceutical ingredient, API).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or ESI)

Materials:

-

Reference standard of this compound

-

Isotopically labeled internal standard (e.g., this compound-d₁₄)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium formate (mobile phase modifier)

-

Sample of API

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the API sample in a suitable solvent (e.g., methanol or dichloromethane). Spike with a known concentration of the internal standard.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18 or a pentafluorophenyl column for better retention of polar nitrosamines).[12]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Quantification: Prepare a calibration curve using the reference standard. The concentration of the nitrosamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13]

Objective: To determine if this compound is mutagenic using Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA100, TA1535 which detect base-pair substitutions).

-

S9 fraction from induced rat liver for metabolic activation.

-

Cofactor solution (NADP, Glucose-6-phosphate).

-

Minimal glucose agar plates.

-

Top agar with a trace of histidine and biotin.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive and negative controls.

Procedure:

-

Prepare different concentrations of the test compound.

-

In a test tube, add the tester strain bacteria, the S9 mix (for experiments with metabolic activation), and the test compound solution.

-

Pre-incubate the mixture at 37 °C for 20-30 minutes.

-

Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37 °C for 48-72 hours.

-

Count the number of revertant colonies (his+ revertants) on each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Signaling Pathways and Workflows

Visualizing complex biological and analytical processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

Nitrosamines require metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects.[7][14][15] This process, known as α-hydroxylation, is the key initial step.[7][16]

Caption: Metabolic activation of this compound via cytochrome P450-mediated α-hydroxylation.

The reactive alkyldiazonium ion generated during metabolic activation can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating carcinogenesis.[8][13][17]

Caption: General mechanism of DNA adduct formation by a reactive nitrosamine metabolite.

A structured workflow is essential for the reliable detection and quantification of nitrosamine impurities in various matrices.[18]

Caption: A typical analytical workflow for the determination of nitrosamine impurities.

References

- 1. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]

- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. nj.gov [nj.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Nitroso-2,6-dimethylpiperidine | C7H14N2O | CID 28717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]

- 7. academic.oup.com [academic.oup.com]

- 8. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hesiglobal.org [hesiglobal.org]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Stereochemistry of Dimethyl-Substituted Nitrosopiperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of dimethyl-substituted nitrosopiperidines. Understanding the three-dimensional arrangement of these molecules is critical for elucidating their biological activity and for the rational design of new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important stereochemical concepts.

Conformational Analysis of Dimethyl-Substituted Nitrosopiperidines

The piperidine ring in N-nitrosopiperidines typically adopts a chair conformation. The introduction of dimethyl substituents leads to various stereoisomers with distinct conformational preferences. The orientation of the methyl groups (axial or equatorial) and the geometry of the N-nitroso group significantly influence the molecule's overall shape and reactivity.

A key feature of N-nitrosamines is the partial double bond character of the N-N bond, which results in hindered rotation and the existence of syn and anti isomers, defined by the orientation of the nitroso oxygen relative to the substituents on the adjacent nitrogen.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

13C NMR spectroscopy is a powerful tool for the conformational analysis of dimethyl-substituted nitrosopiperidines. The chemical shifts of the carbon atoms are highly sensitive to their steric environment, allowing for the differentiation between axial and equatorial substituents.

A study on N-nitroso-4-phenylpiperidine and its α-methyl derivatives provides valuable insights into the shielding effects of methyl groups in different orientations.[1][2] For instance, in syn-N-nitroso-2-methylpiperidine, the conformation with an axial methyl group is exclusively observed.[1][2] In the case of the anti isomer, the conformation with the axial methyl group is predominant (59%).[1][2] The significant difference in chemical shifts between the syn and anti α-carbons is attributed to steric compression at the syn carbon.[1][2]

Table 1: 13C Shielding Parameters (ppm) for selected N-Nitrosopiperidines

| Compound | C2 | C3 | C4 | C5 | C6 | Methyl |

| N-Nitrosopiperidine | 47.9 | 25.8 | 24.5 | 26.5 | 38.8 | - |

| syn-N-Nitroso-2-methylpiperidine (axial Me) | 53.6 | 32.3 | 24.1 | 26.0 | 34.7 | 15.8 |

| anti-N-Nitroso-2-methylpiperidine (axial Me) | 43.8 | 32.3 | 24.1 | 26.0 | 44.7 | 15.8 |

| N-Nitroso-cis-2,6-dimethylpiperidine | 53.0 | 32.4 | 19.8 | 32.4 | 53.0 | 16.5 |

Data extracted from Fraser and Grindley (1975).[1][2]

Rotational Barriers about the N-N Bond

The partial double bond character of the N-nitrosamine linkage leads to a significant energy barrier for rotation around the N-N bond. This barrier can be determined by dynamic NMR spectroscopy, observing the coalescence of signals from the syn and anti isomers at elevated temperatures. The rotational barrier in N,N-dimethylnitrosamine has been determined to be approximately 23 kcal/mol.[3] The magnitude of this barrier is influenced by the steric and electronic effects of the substituents on the piperidine ring.

Table 2: Rotational Energy Barriers for Selected Nitrosamines

| Compound | ΔG‡ (kcal/mol) | Method |

| Dimethylnitrosamine | ~23 | Lineshape Analysis |

| N-Nitrosopiperidine | - | Coalescence Temperature |

| N,N'-Dinitrosohexahydropyrimidine | Lower than N-Nitrosopiperidine | Lineshape Analysis |

| N,N',N''-Trinitrosohexahydro-1,3,5-triazine | Lower than N,N'-Dinitrosohexahydro-pyrimidine | Lineshape Analysis |

Data from various sources.[3][4] The potential barriers increase in the order IV < III < II ~ I, which is interpreted in terms of the electron-withdrawing effect of the nitrosamine group.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational isomers and their relative populations.

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for 1H NMR) equipped with variable temperature capabilities.

Sample Preparation:

-

Dissolve 10-20 mg of the dimethyl-substituted nitrosopiperidine in a suitable deuterated solvent (e.g., CDCl3, deuterated toluene).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition for 13C NMR:

-

Acquire a proton-decoupled 13C NMR spectrum at room temperature.

-

Typical parameters might include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Assign the carbon signals based on chemical shift predictions, substituent effects, and, if necessary, 2D NMR techniques (e.g., HSQC, HMBC).

Dynamic NMR for Rotational Barrier Determination:

-

Acquire a series of 1H or 13C NMR spectra at different temperatures, starting from below the coalescence temperature of the signals for the syn and anti isomers.

-

Gradually increase the temperature in small increments (e.g., 5-10 °C) and record a spectrum at each temperature until the signals have coalesced and sharpened into a single peak.

-

The rotational barrier (ΔG‡) can be estimated at the coalescence temperature (Tc) using the Eyring equation. More accurate values can be obtained by a full lineshape analysis of the spectra at different temperatures.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the dimethyl-substituted nitrosopiperidine suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

Conclusion

The stereochemistry of dimethyl-substituted nitrosopiperidines is complex, characterized by the interplay of ring conformation and hindered rotation about the N-N bond. 13C NMR spectroscopy is a primary tool for elucidating the conformational preferences of these molecules in solution, revealing a general preference for axial orientations of α-methyl groups. The significant energy barrier to N-N bond rotation leads to the existence of stable syn and anti isomers at room temperature. A thorough understanding of these stereochemical features, obtained through techniques like NMR and X-ray crystallography, is essential for correlating molecular structure with biological activity in the context of drug design and development.

References

The Enigmatic Inactivity of 2,6-Dimethyl-1-nitrosopiperidine: A Historical and Mechanistic Review

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of N-nitrosamines has been a cornerstone of chemical carcinogenesis research for decades, with many of these compounds demonstrating potent carcinogenic activity in various animal models. However, not all members of this chemical class share the same toxicological profile. This technical guide delves into the history of research surrounding 2,6-Dimethyl-1-nitrosopiperidine, a derivative of the well-known carcinogen N-nitrosopiperidine (NPIP), and explores the structural and metabolic factors that render it a notable exception to the general trend of nitrosamine carcinogenicity.

A History Rooted in Structure-Activity Relationship Studies

The investigation into this compound has been driven by a desire to understand the structure-activity relationships that govern the carcinogenic potential of N-nitrosamines. Early research on NPIP established its carcinogenicity, particularly in the esophagus and nasal cavity of rats. This led to further exploration of how substitutions on the piperidine ring might alter its biological activity.

A pivotal study in the history of this compound research was conducted by Nix et al. in 1979. In their investigation of the mutagenicity of various N-nitrosopiperidine derivatives in Drosophila melanogaster, they discovered that while NPIP and other methylated derivatives were mutagenic, this compound was a notable exception, showing no mutagenic activity.[1] This finding was a crucial piece of evidence suggesting that the position of methyl groups on the piperidine ring is a critical determinant of biological activity.

The Decisive Role of Steric Hindrance in Detoxification

The lack of mutagenicity and, by extension, carcinogenicity of this compound is primarily attributed to the principle of steric hindrance. The carcinogenicity of most N-nitrosamines is not an intrinsic property of the molecule itself but is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes.[2] This activation typically involves the hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group.

In the case of this compound, the presence of methyl groups on both carbons alpha to the nitrosamine group creates a sterically hindered environment. This bulkiness physically obstructs the active site of CYP enzymes, preventing the critical alpha-hydroxylation step from occurring.[3][4][5] Without this metabolic activation, the compound cannot be converted into the reactive electrophilic intermediates that are responsible for DNA adduction and the initiation of carcinogenesis.

One study also indicated that the formation of this compound through the nitrosation of 2,6-dimethylpiperidine is itself inhibited by steric hindrance, suggesting a potential reduction in its formation under certain conditions.[4]

While direct, long-term carcinogenicity bioassays on this compound in rodent models are not extensively reported in the literature, the strong evidence from mutagenicity studies and the well-established principle of steric hindrance in nitrosamine metabolism provide a compelling case for its non-carcinogenic nature.

Experimental Methodologies

To provide a comprehensive understanding of the research in this area, this section details the typical experimental protocols used in the study of nitrosamines.

Synthesis of N-Nitrosopiperidines

A general method for the synthesis of N-nitrosopiperidines involves the reaction of the corresponding piperidine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Protocol for the Synthesis of this compound:

-

2,6-Dimethylpiperidine is dissolved in an appropriate solvent, such as water or a water/ether mixture.

-

The solution is acidified, typically with hydrochloric acid, to a pH of approximately 3.

-

An aqueous solution of sodium nitrite is added dropwise to the stirred, cooled solution of the piperidine salt.

-

The reaction mixture is stirred for several hours at a controlled temperature, often at or below room temperature.

-

After the reaction is complete, the nitrosamine product is extracted from the aqueous phase using an organic solvent like dichloromethane or ether.

-

The organic extract is then washed, dried, and the solvent is evaporated to yield the crude nitrosamine.

-

Purification can be achieved through distillation or chromatography.

In Vivo Carcinogenicity Bioassay in Rats (General Protocol)

Long-term carcinogenicity studies in rodents are the gold standard for assessing the cancer-causing potential of chemicals.

Protocol:

-

Animal Model: Male and female Fischer 344 rats are often used.

-

Administration: The test compound, in this case, this compound, would be administered to the animals, typically in their drinking water or diet, for a significant portion of their lifespan (e.g., two years).

-

Dose Groups: Multiple dose groups with varying concentrations of the test compound, along with a control group receiving the vehicle (e.g., untreated water), are included to assess dose-response relationships.

-

Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly.

-

Histopathology: At the end of the study, or upon premature death, a complete necropsy is performed on all animals. Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist for the presence of tumors.

-

Data Analysis: The incidence of tumors in the different dose groups is statistically compared to the control group to determine if there is a significant increase in tumor formation.

Quantitative Data

Due to the likely non-carcinogenic nature of this compound, extensive quantitative data from carcinogenicity studies, such as tumor incidence and dose-response tables, are not available in the published literature. The primary quantitative finding is from mutagenicity testing:

| Compound | Mutagenicity in Drosophila melanogaster |

| N-Nitrosopiperidine | Mutagenic |

| This compound | Non-mutagenic [1] |

Signaling and Metabolic Pathways

The key metabolic pathway relevant to the carcinogenicity of N-nitrosopiperidines is their activation by cytochrome P450 enzymes. The lack of activity of this compound is due to the blockage of this pathway.

Caption: Metabolic pathway of N-nitrosopiperidines and the inhibitory effect of dimethyl substitution.

Experimental Workflow

The logical workflow for assessing the carcinogenic potential of a nitrosamine derivative like this compound is a multi-step process.

Caption: A typical experimental workflow for assessing the carcinogenicity of a nitrosamine.

Conclusion

The research history of this compound provides a fascinating case study in the importance of molecular structure in determining the toxicological properties of a chemical. While its parent compound, N-nitrosopiperidine, is a well-documented carcinogen, the addition of two methyl groups at the 2 and 6 positions effectively "disarms" the molecule by preventing its metabolic activation. This understanding is crucial for researchers and drug development professionals in the risk assessment of nitrosamine impurities and the design of safer chemical entities. The story of this compound underscores the power of structure-activity relationship studies in predicting and explaining the biological effects of chemical compounds.

References

- 1. Effects of N-nitrosopiperidine substitutions on mutagenicity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,6-Dimethyl-1-nitrosopiperidine Analytical Standards

Introduction

2,6-Dimethyl-1-nitrosopiperidine is a nitrosamine compound. Nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical and food industries due to their potential carcinogenic properties.[1][2][3] Regulatory agencies worldwide have established strict limits for the presence of such impurities in drug products and consumer goods. Consequently, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels.

This document provides detailed application notes and a representative analytical protocol for the quantification of this compound using analytical standards. The information is intended for researchers, quality control analysts, and drug development professionals involved in the analysis of nitrosamine impurities.

Compound Information

-

Chemical Name: this compound

-

Synonyms: N-Nitroso-2,6-dimethylpiperidine

-

CAS Number: 17721-95-8[4]

-

Molecular Formula: C₇H₁₄N₂O[4]

-

Molecular Weight: 142.20 g/mol [4]

Safety and Handling of Analytical Standards

This compound is classified as a potential carcinogen and must be handled with extreme care.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[5]

-

Handling: All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood or a ventilated enclosure to avoid inhalation.[5][6]

-

Storage: Store analytical standards at the recommended temperature of 2-8°C, protected from light.[2][3] Keep containers tightly sealed.

-

Disposal: Dispose of all waste materials (including contaminated solvents, vials, and PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

Analytical Methodology: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the trace-level quantification of nitrosamine impurities. Its high sensitivity, selectivity, and specificity make it ideal for complex matrices such as active pharmaceutical ingredients (APIs) and finished drug products.[7][8][9]

Metabolic Activation Pathway

The carcinogenicity of nitrosamines is linked to their metabolic activation in the body. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent nitrosamine into a reactive electrophile that can form adducts with cellular macromolecules like DNA, leading to mutations.[10]

References

- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 3. N-Nitrosopiperidine analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Nitroso-2,6-dimethylpiperidine | C7H14N2O | CID 28717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Analysis of 2,6-Dimethyl-1-nitrosopiperidine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction N-nitrosamines are a class of compounds classified as probable human carcinogens by the International Agency for Research on Cancer (IARC). Their presence in pharmaceutical products, even at trace levels, is a significant safety concern, leading to regulatory actions and product recalls. 2,6-Dimethyl-1-nitrosopiperidine is a specific nitrosamine impurity that may arise from synthesis pathways involving dimethylpiperidine moieties and nitrosating agents. Therefore, a sensitive and selective analytical method is crucial for its detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products.

This application note details a robust protocol for the analysis of this compound using Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS). The method employs liquid injection, which is effective for a wide range of nitrosamine volatilities, and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, minimizing matrix interference.[1]

Quantitative Data Summary

The following tables summarize typical instrument parameters and performance data for the quantitative analysis of this compound.

Table 1: Recommended GC-MS/MS Instrument Parameters

| Parameter | Value / Setting |

|---|---|

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 180 °C |

| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Agilent 7010B GC/MS/MS or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 40-70 eV (softer ionization at 40 eV may be beneficial)[2] |

| MS Transfer Line Temp | 280 °C |

| MS Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for this compound (MW: 142.20 g/mol ) Note: These transitions are proposed based on the compound's structure. Experimental verification and optimization of collision energies are required.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| This compound | 142.1 | 112.1 | 50 | 10-15 | Quantifier |

| This compound | 142.1 | 41.1 | 50 | 20-25 | Qualifier[3] |

| Internal Standard (e.g., NDMA-d6) | 74.1 | 44.1 | 50 | 8-12 | Quantifier |

Table 3: Example Calibration Curve Performance Calibration standards prepared in Dichloromethane.

| Calibration Level (ng/mL) | Analyte Area | IS Area | Response Ratio |

| 0.5 | 1,250 | 55,100 | 0.0227 |

| 2.0 | 5,100 | 56,200 | 0.0907 |

| 5.0 | 12,800 | 55,800 | 0.2294 |

| 10.0 | 25,500 | 56,000 | 0.4554 |

| 25.0 | 64,200 | 55,500 | 1.1568 |

| 50.0 | 129,500 | 56,100 | 2.3084 |

| Linearity (R²) | \multicolumn{3}{c | }{> 0.998 } | |

| LOD | \multicolumn{3}{c | }{< 0.2 ng/mL } | |

| LOQ | \multicolumn{3}{c | }{< 0.5 ng/mL } |

Experimental Protocols

1. Reagents and Materials

-

Dichloromethane (DCM), HPLC or GC-grade

-

Methanol (MeOH), HPLC or GC-grade

-

Water, Milli-Q or equivalent

-

This compound analytical standard

-

N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable deuterated internal standard (ISTD)

-

Sodium hydroxide (for pH adjustment if needed)

-

0.2 µm Polytetrafluoroethylene (PTFE) syringe filters

-

Class A volumetric flasks, pipettes, and autosampler vials (amber glass recommended to protect from UV light)[4]

2. Standard Solution Preparation

-

ISTD Stock Solution (1 µg/mL): Accurately weigh and dissolve the internal standard (e.g., NDMA-d6) in methanol to prepare a stock solution.[5]

-

Analyte Stock Solution (1 µg/mL): Accurately weigh and dissolve this compound analytical standard in methanol.[5]

-

Working Standard Solutions: Perform serial dilutions of the analyte stock solution with dichloromethane to prepare calibration standards ranging from 0.5 to 50 ng/mL.[6] Spike each calibration level with the ISTD to a constant concentration (e.g., 5 ng/mL).

3. Sample Preparation Protocol (Liquid-Liquid Extraction) This protocol is suitable for drug substances (DS) and drug products (DP) soluble in aqueous or organic media.

-

For Water-Soluble Samples:

-

Accurately weigh approximately 500 mg of the homogenized drug product or drug substance into a centrifuge tube.

-

Add 8.0 mL of 1 M NaOH solution and vortex to disperse the sample.[5]

-

Add 2.0 mL of dichloromethane and the internal standard.

-

Shake vigorously for at least 5 minutes to perform the liquid-liquid extraction.

-

Centrifuge to separate the layers.

-

Carefully collect the lower organic (dichloromethane) layer.[7]

-

Filter the extract through a 0.2 µm PTFE syringe filter into an amber GC vial for analysis.[5]

-

-

For Organic-Soluble Samples:

-

Accurately weigh approximately 500 mg of the sample into a centrifuge tube.

-

Disperse the sample directly into 5.0 mL of dichloromethane.[5]

-

Add the internal standard.

-

Vortex for 2 minutes to ensure complete dissolution/extraction.

-

Filter the solution through a 0.2 µm PTFE syringe filter into an amber GC vial for analysis.[5]

-

4. Data Analysis and Quantification

-

Integrate the peaks for the quantifier MRM transitions for both the analyte and the internal standard.

-

Generate a calibration curve by plotting the response ratio (Analyte Peak Area / ISTD Peak Area) against the concentration of the analyte.

-

Apply a linear regression model to the calibration curve.

-

Quantify the concentration of this compound in the samples by interpolating their response ratios from the calibration curve.

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

Caption: A step-by-step workflow for the analysis of this compound.

Caption: Logical relationship between standard preparation, sample analysis, and quantification.

References

- 1. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. N-Nitroso-2,6-dimethylpiperidine | C7H14N2O | CID 28717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. agilent.com [agilent.com]

LC-MS/MS method for 2,6-Dimethyl-1-nitrosopiperidine quantification

An Application Note for the Quantification of 2,6-Dimethyl-1-nitrosopiperidine using LC-MS/MS

Introduction

This compound is a nitrosamine impurity that, like other compounds in this class, is of concern due to its potential carcinogenic properties. Regulatory bodies worldwide have set stringent limits for the presence of nitrosamines in pharmaceutical products and environmental samples. Consequently, a highly sensitive and selective analytical method is crucial for the accurate quantification of this compound at trace levels. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in drug substances and products. The methodology is adapted from established protocols for similar nitrosamine compounds.

Experimental

Chemicals and Reagents

-

Standards: this compound and a suitable deuterated internal standard (e.g., this compound-d4, if available, or another suitable nitrosamine internal standard).

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: Formic acid (LC-MS grade).

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was utilized.

Sample Preparation

The sample preparation protocol is designed to be straightforward and efficient, ensuring good recovery of the analyte.

-

Drug Substance: Accurately weigh approximately 150 mg of the drug substance into a suitable volumetric flask. Add the internal standard solution and dilute with methanol. The solution is then vortexed, sonicated, and centrifuged at 4,000 rpm for 10 minutes. The supernatant is filtered through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[1]

-

Drug Product (Tablets): A representative number of tablets (e.g., not less than 20) are finely crushed. An accurately weighed portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), is transferred to a centrifuge tube. The internal standard solution and methanol are added, and the sample is vortexed and sonicated to ensure complete extraction.[1] Following extraction, the sample is centrifuged at 4,000 rpm for 10 minutes, and the supernatant is filtered through a 0.22 µm syringe filter.[1][2]

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters Acquity UPLC HSS T3 (2.1 x 100mm, 1.8 µm) or equivalent[1] |

| Column Temperature | 40 °C[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (2:8)[3][4] |

| Flow Rate | 0.6 mL/min[3] |

| Injection Volume | 10 µL[3][4] |

| Gradient Elution | A time-based gradient from 5% to 100% Mobile Phase B over several minutes to ensure separation from matrix components.[3][4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive[3][4] |

| Precursor Ion (Q1) | 129.1 m/z (Calculated for C6H12N2O, [M+H]+) |

| Product Ion (Q3) | To be determined empirically (a common loss for nitrosamines is the -NO group, suggesting a potential transition of 129.1 > 99.1) |

| Collision Gas | Medium Pressure[3] |

| Source Temperature | 400 °C[3][4] |

| Nebulizer Current | 5 µA[3][4] |

Method Validation

The method should be validated according to ICH Q2(R1) guidelines. Typical performance characteristics for nitrosamine analysis are summarized below.[2]

Table 3: Method Validation Parameters

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.01 ppm[2] |

| Limit of Quantification (LOQ) | 0.03 ppm[2] |

| Linearity Range | 0.03 - 20 ppm (Correlation Coefficient > 0.99)[2] |

| Accuracy (Recovery) | 80 - 120%[4] |

| Precision (%RSD) | < 20%[4] |

Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Protocols

Protocol 1: Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with methanol.

-

Working Standard Solutions (e.g., 0.1 to 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with a mixture of methanol and water (e.g., 1:1 v/v).[5] Each standard should contain a constant concentration of the internal standard.

Protocol 2: Sample Analysis

-

Prepare the sample and standard solutions as described above.

-

Set up the LC-MS/MS instrument with the conditions specified in Tables 1 and 2. The MS/MS transitions for this compound and the internal standard must be optimized.

-

Inject the prepared solutions into the LC-MS/MS system.

-